N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroisoquinoline moiety, and a methoxybenzamide group. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the tetrahydroisoquinoline in the presence of a Lewis acid catalyst.
Attachment of the Methoxybenzamide Group: This step involves the reaction of the intermediate with 5-chloro-2-methoxybenzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and methoxybenzamide groups may facilitate binding to these targets, while the tetrahydroisoquinoline core can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide
Uniqueness
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide is unique due to the presence of the chloro and methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-30-22-10-8-19(25)14-21(22)23(28)26-20-9-7-16-11-12-27(15-18(16)13-20)24(29)17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNUBMZJYLMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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